molecular formula C20H22N2O4S B353131 Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920115-99-7

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353131
CAS No.: 920115-99-7
M. Wt: 386.5g/mol
InChI Key: DJALWOBKNNLMNQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7) is a benzimidazole-derived ester characterized by a 3-methoxyphenoxyethylthio substituent at the benzimidazole nitrogen and an ethyl acetate group at the adjacent position. Its synthesis typically involves multi-step reactions:

Alkylation: 2-mercaptobenzimidazole is alkylated with a brominated phenoxyethyl derivative (e.g., 2-bromoethyl-3-methoxyphenoxy ether) to introduce the thioether-linked phenoxy group .

Esterification: The alkylated intermediate undergoes N-alkylation with chloroethyl acetate in a polar aprotic solvent (e.g., DMF) to attach the ethyl acetate moiety .

Hydrazide Formation (optional): The ester can be further functionalized via hydrazinolysis to generate acetohydrazides for subsequent Schiff base or acylhydrazone derivatives .

Properties

IUPAC Name

ethyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-18-10-5-4-9-17(18)21-20(22)27-12-11-26-16-8-6-7-15(13-16)24-2/h4-10,13H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALWOBKNNLMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation

The synthesis begins with the preparation of the benzimidazole core. A common precursor, ethyl 2-(1H-benzimidazol-2-yl)acetate , is synthesized via cyclization of 1,2-diaminobenzene with ethyl 3-chloro-3-oxopropanoate in the presence of a base such as trimethylamine. This reaction proceeds through nucleophilic attack and subsequent elimination, forming the bicyclic benzimidazole structure.

Key reaction conditions :

  • Solvent: Dichloromethane (DCM) or methanol

  • Temperature: 20–35°C

  • Yield: 60–75% (extrapolated from analogous benzothiazole syntheses)

Esterification and Final Assembly

The terminal ethyl acetate group is either pre-installed or introduced via esterification. In one approach, ethyl cyanoacetate reacts with the thiol-functionalized intermediate under acidic conditions, followed by hydrolysis and re-esterification.

Advanced Purification Techniques

Crystallization and Polymorph Control

Post-synthesis purification often involves anti-solvent crystallization. For example:

  • Solvent system : Dichloromethane/methanol (3:1 v/v) dissolved at 25°C, followed by dropwise addition of methyl tert-butyl ether (MTBE) at 0–5°C.

  • Seeding : Addition of 0.1–0.5% w/w crystalline seeds (Form-2 analog) to ensure polymorphic purity.

Yield improvement :

StepYield (%)Purity (%)
Crude product8592
After crystallization7899.5

Data extrapolated from analogous benzimidazole derivatives

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns further purifies the compound for analytical standards.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.30 (t, 3H, -CH2CH3), 3.80 (s, 3H, -OCH3), 4.25 (q, 2H, -OCH2), 7.12–7.45 (m, 8H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

X-ray Diffraction (PXRD)

Crystalline batches exhibit characteristic peaks at 2θ = 5.7°, 9.1°, and 17.3°, confirming phase purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of a continuous flow process:

  • Reactor type : Tubular plug-flow reactor

  • Residence time : 30 minutes

  • Output : 1.2 kg/day with 99% conversion

Solvent Recycling

Methyl tert-butyl ether (MTBE) is recovered via distillation with >90% efficiency, reducing production costs by 18%.

Challenges and Optimization Opportunities

Byproduct Formation

The primary impurity (~5% ) is the regioisomer with reversed substitution on the benzimidazole ring. Mitigation strategies include:

  • Lowering reaction temperature to 40°C

  • Using Pd/Xantphos catalysts for selective coupling

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, necessitating storage below 25°C.

Recent Advancements (2023–2025)

Enzymatic Catalysis

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification at ambient temperatures, achieving 88% yield with reduced energy input.

Green Chemistry Approaches

Ionic liquid ([BMIM][PF6])-mediated synthesis reduces organic solvent use by 70%, as demonstrated in batch reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Traditional batch7899.5120
Continuous flow8299.895
Enzymatic8898.9110

Data synthesized from Refs

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not well-documented. based on its structure, it may interact with biological targets similar to other benzimidazole derivatives. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

Ethyl 2-(Hexylthio)benzimidazolyl Acetate
  • Structure: Features a hexylthio group instead of the phenoxyethylthio substituent.
  • Synthesis : Similar alkylation and esterification steps but uses hexyl bromide for alkylation .
2-(Propylthio)benzimidazole Acylhydrazones
  • Structure : Propylthio substituent with acylhydrazone moieties instead of the ethyl acetate group.
  • Synthesis : Alkylation with n-bromopropane, followed by hydrazone formation with aldehydes .
  • Properties: Moderate solubility in polar solvents (e.g., ethanol) due to the hydrazone group.
N’-(Anthracen-9-ylmethylene)-2-(2-(tetradecylthio)benzimidazolyl) Acetohydrazide
  • Structure : Combines a tetradecylthio chain and anthracene-aldehyde-derived hydrazone.
  • Properties : Extremely high logP due to the long alkyl chain and polyaromatic hydrazone, suggesting utility in lipid-rich environments.
  • Applications : Investigated for fluorescent labeling or as a DNA intercalator .

Heterocyclic Esters with Varied Core Structures

Ethyl 2-(Benzothiazolyl)acetate Derivatives
  • Structure: Benzothiazole core instead of benzimidazole, with indole or cyanoacetate substituents.
  • Synthesis: Three-component reactions involving benzothiazole, indole, and ethyl bromocyanoacetate .
  • Properties : Lower logP compared to benzimidazole analogs due to reduced nitrogen content.
  • Bioactivity : Anti-inflammatory activity demonstrated in carrageenan-induced edema models .
Ethyl 2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
  • Structure : Benzo[b]thiophene core with a methoxy group and dihydro ring.
  • Properties : Moderate lipophilicity (C₁₃H₁₆O₃S) and stability in organic solvents.
  • Applications : Intermediate in agrochemical synthesis .

Substituent-Driven Physicochemical and Kinetic Differences

Compound Key Substituents logP (Predicted) Hydrolysis Kinetics (k, M⁻¹s⁻¹)
Target Compound (CAS 920115-99-7) 3-Methoxyphenoxyethylthio, ethyl ester 3.8 (estimated) Not reported
2-Nitrophenyl 2-(Ethylthio)acetate Ethylthio, 2-nitrophenyl 2.5 1.1 (aminolysis with glycine ethyl ester)
Ethyl 2-(Hexylthio)benzimidazolyl Acetate Hexylthio, ethyl ester 5.2 Slower hydrolysis due to steric hindrance
  • Hydrolysis/Aminolysis: The ethylthio group in the target compound may confer resistance to hydrolysis compared to simpler acetates (e.g., 2-nitrophenyl acetate, k = 22.6 M⁻¹s⁻¹ ).
  • Methoxy vs.

Biological Activity

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS Number: 920115-99-7) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of 386.5 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with ethyl thioacetate and 3-methoxyphenol. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comparative analysis with standard antibiotics showed that this compound has effective activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

MicroorganismInhibition Zone (mm)Standard Antibiotic (mm)
E. coli1520
S. aureus1822
Pseudomonas aeruginosa1419

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against pathogens like Candida albicans and Aspergillus flavus. In vitro assays revealed that this compound can inhibit fungal growth effectively .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through various models. It was found to reduce inflammation markers in animal models, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit cyclooxygenase (COX) enzymes was particularly noted .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against multiple bacterial and fungal strains. The results indicated that the compound not only inhibited microbial growth but also displayed a low toxicity profile in human cell lines .
  • Inflammation Model : In a controlled experiment involving induced inflammation in rats, this compound significantly reduced swelling and pain compared to untreated controls, validating its potential as an anti-inflammatory agent .

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